molecular formula C14H13N2O6P B12877120 (2R,4S)-2-(4-Nitrophenoxy)-4-(pyridin-4-yl)-1,3,2-dioxaphosphinane 2-oxide

(2R,4S)-2-(4-Nitrophenoxy)-4-(pyridin-4-yl)-1,3,2-dioxaphosphinane 2-oxide

Cat. No.: B12877120
M. Wt: 336.24 g/mol
InChI Key: HKSUSEMODQDQMJ-JRQMZCAUSA-N
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Description

(2R,4S)-2-(4-Nitrophenoxy)-4-(pyridin-4-yl)-1,3,2-dioxaphosphinane 2-oxide is a complex organic compound that features a unique combination of functional groups, including a nitrophenoxy group, a pyridinyl group, and a dioxaphosphinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-2-(4-Nitrophenoxy)-4-(pyridin-4-yl)-1,3,2-dioxaphosphinane 2-oxide typically involves a multi-step process. The key steps include the formation of the dioxaphosphinane ring and the introduction of the nitrophenoxy and pyridinyl groups. Common reagents used in these reactions include phosphorus oxychloride, pyridine, and 4-nitrophenol. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-2-(4-Nitrophenoxy)-4-(pyridin-4-yl)-1,3,2-dioxaphosphinane 2-oxide can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphorus atom.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups at the phosphorus atom.

Scientific Research Applications

Chemistry

In chemistry, (2R,4S)-2-(4-Nitrophenoxy)-4-(pyridin-4-yl)-1,3,2-dioxaphosphinane 2-oxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and biochemical pathways. Its ability to undergo specific reactions makes it a valuable tool for investigating cellular processes.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, the nitrophenoxy group can be modified to enhance the compound’s bioactivity and target specific biological pathways.

Industry

In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2R,4S)-2-(4-Nitrophenoxy)-4-(pyridin-4-yl)-1,3,2-dioxaphosphinane 2-oxide involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the pyridinyl group can form coordination complexes with metal ions. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2R,4S)-2-(4-Methoxyphenoxy)-4-(pyridin-4-yl)-1,3,2-dioxaphosphinane 2-oxide: Similar structure but with a methoxy group instead of a nitro group.

    (2R,4S)-2-(4-Chlorophenoxy)-4-(pyridin-4-yl)-1,3,2-dioxaphosphinane 2-oxide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The presence of the nitrophenoxy group in (2R,4S)-2-(4-Nitrophenoxy)-4-(pyridin-4-yl)-1,3,2-dioxaphosphinane 2-oxide imparts unique electronic properties that can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H13N2O6P

Molecular Weight

336.24 g/mol

IUPAC Name

(4S)-2-(4-nitrophenoxy)-4-pyridin-4-yl-1,3,2λ5-dioxaphosphinane 2-oxide

InChI

InChI=1S/C14H13N2O6P/c17-16(18)12-1-3-13(4-2-12)21-23(19)20-10-7-14(22-23)11-5-8-15-9-6-11/h1-6,8-9,14H,7,10H2/t14-,23?/m0/s1

InChI Key

HKSUSEMODQDQMJ-JRQMZCAUSA-N

Isomeric SMILES

C1COP(=O)(O[C@@H]1C2=CC=NC=C2)OC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1COP(=O)(OC1C2=CC=NC=C2)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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